molecular formula C6H9N3O B1442292 (S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol CAS No. 1190392-80-3

(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol

Cat. No. B1442292
M. Wt: 139.16 g/mol
InChI Key: OKLMNNIODAMXJU-YFKPBYRVSA-N
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Description

Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .


Synthesis Analysis

Methanol synthesis from syngas derived from steam reforming of crude glycerol has been proposed . The first process is steam reforming (STR) where the crude glycerol is converted into syngas .


Molecular Structure Analysis

Methanol consists of a methyl group linked with a hydroxyl group .


Chemical Reactions Analysis

The production of methanol by thermal catalytic CO2 hydrogenation is the most promising technology for large-scale industrialization .


Physical And Chemical Properties Analysis

Methanol is a colourless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It forms explosive mixtures with air and burns with a nonluminous flame. It is completely miscible in water .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds. For instance, Butler et al. (1996) explored the synthesis of substituted pyrrolo[1,2-c][1,2,3]triazoles and pyrrolo[1,2-d][1,2,4]triazines using a similar compound, providing new routes to these derivatives (Butler et al., 1996).

2. Advanced Organic Synthesis Techniques

Studies have demonstrated the compound's relevance in advanced organic synthesis techniques. Park et al. (2010) developed a method for synthesizing several 6H-pyrrolo[1,2-c][1,2,3]triazole derivatives, a process that could be adapted for similar structures (Park et al., 2010).

3. Structural Analysis and Theoretical Studies

Gumus et al. (2018) conducted experimental and theoretical studies on a closely related molecular structure. Their work involved single-crystal X-ray diffraction and FT-IR spectroscopy, which are critical in understanding the properties of similar compounds (Gumus et al., 2018).

4. Photoreactivity Studies

Kametani et al. (1978) researched the photo-oxygenation of 9-oxo-9H-pyrrolo[1,2-a]indoles, a process that could offer insights into the photoreactivity of similar structures, including the compound (Kametani et al., 1978).

5. Catalysis and Chemical Transformations

Research by Mohammadlou et al. (2022) on the synthesis of substituted triazolo[3,4-b]thiadiazin-6-ols demonstrates potential applications of similar compounds in catalysis and chemical transformations (Mohammadlou et al., 2022).

Safety And Hazards

Methanol is a substance of high toxicity that is rapidly and almost completely absorbed orally (via the gastrointestinal tract), by inhalation, or through the skin .

Future Directions

Methanol is seen as a future-proof fuel due to its polygeneration, the ability to scale efficiently and cost-effectively, versatility in so many products and applications including transportation fuels, its biodegradability and its 100-year history of safe production, use and handling .

properties

IUPAC Name

[(5S)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-3-5-1-2-6-7-4-8-9(5)6/h4-5,10H,1-3H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLMNNIODAMXJU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NN2C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NC=NN2[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728269
Record name [(5S)-6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol

CAS RN

1190392-80-3
Record name [(5S)-6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol
Reactant of Route 2
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol
Reactant of Route 3
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol
Reactant of Route 4
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol
Reactant of Route 5
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol
Reactant of Route 6
(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol

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